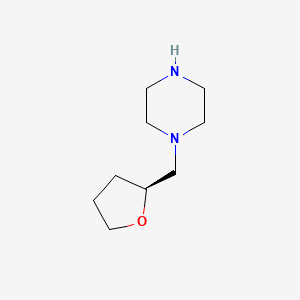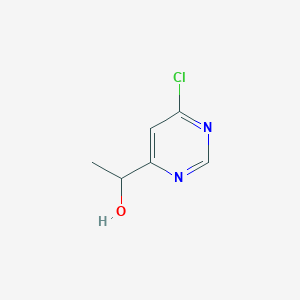
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is a chemical compound with the molecular formula ([ (C_{10}H_{15})Ru (P ( (C_{6}H_{5}){3})){2}Cl]). It is a ruthenium-based complex that is widely used as a catalyst in various chemical reactions, particularly in the field of organic synthesis. The compound is known for its stability and effectiveness in catalyzing reactions that involve the formation of carbon-carbon and carbon-heteroatom bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride typically involves the reaction of pentamethylcyclopentadienylruthenium dichloride dimer with triphenylphosphine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux in a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is known to undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often in the presence of reducing agents such as hydrogen or hydrides.
Substitution: The chloride ligand can be substituted with other ligands such as carbonyl, nitrile, or phosphine ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Ligand substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the use of microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of metal-based drugs and imaging agents.
Medicine: Research is ongoing into its potential use in cancer therapy, where it may act as a cytotoxic agent targeting cancer cells.
Industry: It is employed in the production of fine chemicals, pharmaceuticals, and polymers due to its catalytic properties.
Wirkmechanismus
The mechanism by which Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride exerts its effects involves the coordination of the ruthenium center with various substrates. The compound facilitates the formation and breaking of chemical bonds through oxidative addition, reductive elimination, and migratory insertion processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the ruthenium center activates hydrogen molecules, enabling their addition to unsaturated substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorotris(triphenylphosphine)ruthenium-(11)acetate
- Pentamethylcyclopentadienyltris(acetonitrile)ruthenium-(11)hexafluorophosphate
- Tris(triphenylphosphine)ruthenium-(11)dichloride
Uniqueness
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is unique due to its high stability and effectiveness as a catalyst in a wide range of reactions. Its pentamethylcyclopentadienyl ligand provides steric protection to the ruthenium center, enhancing its stability. The triphenylphosphine ligands contribute to its catalytic activity by facilitating the coordination of substrates to the ruthenium center. This combination of stability and catalytic efficiency makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C46H50ClP2Ru |
|---|---|
Molekulargewicht |
801.4 g/mol |
IUPAC-Name |
chlororuthenium;1,2,3,4,5-pentamethylcyclopentane;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C10H20.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;6-10H,1-5H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
WAFFZEHUOKKIAM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1C(C(C(C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(3-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol](/img/structure/B8585649.png)

![5-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8585668.png)


![N-[(5-Benzoyl-2-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B8585680.png)


![6-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8585717.png)


